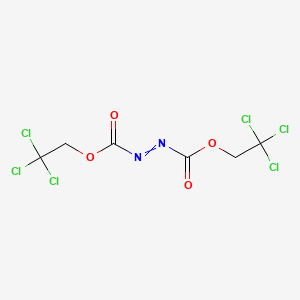

![molecular formula C8H7F3N4 B1275221 4-甲基-6-(三氟甲基)-1H-吡唑并[3,4-b]吡啶-3-胺 CAS No. 832740-69-9](/img/structure/B1275221.png)

4-甲基-6-(三氟甲基)-1H-吡唑并[3,4-b]吡啶-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

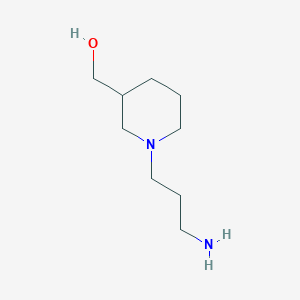

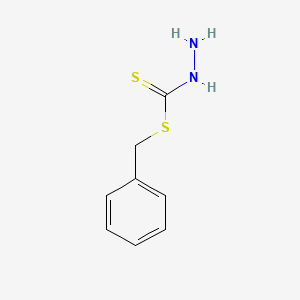

4-Methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. The core structure of this compound is a fused pyrazole and pyridine ring, which can be functionalized to create a variety of derivatives with diverse biological activities .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives can be achieved through various methods. One approach involves a three-component regioselective reaction under ultrasound irradiation, which has been shown to produce fused polycyclic derivatives in excellent yields and short reaction times . Another method utilizes an electrochemical strategy to synthesize tetrahydropyrazolo[3,4-b]pyridin-6-ones via a one-pot, three-component condensation process in an environmentally benign manner . Additionally, the synthesis of alkyl amide functionalized derivatives starting from a trifluoromethyl substituted precursor has been reported, with the resulting compounds exhibiting promising anticancer activity .

Molecular Structure Analysis

The molecular structure of 4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine serves as a versatile synthon for the creation of various heterocyclic systems. For instance, it can be used to synthesize pyridopyrazolopyrimidine derivatives or undergo diazotization to form diazonium chloride, which can then be coupled with active methylene compounds to yield triazine derivatives . The compound's ability to react with different functional groups allows for the generation of a wide array of structural analogues .

Chemical Reactions Analysis

The chemical reactivity of 4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine is highlighted by its use in the synthesis of 1,2,3-triazole derivatives, which are obtained through selective N-propargylation followed by reaction with various azides . The compound can also be diazotized and used in cycloaddition reactions, serving as a 1,2-dipole to form new heterocyclic systems .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine are not detailed in the provided papers, the general properties of pyrazolo[3,4-b]pyridine derivatives can be inferred. These compounds often exhibit good solubility in organic solvents and may possess high thermal stability due to their aromatic nature. The presence of a trifluoromethyl group can enhance the lipophilicity of the molecule, potentially improving its pharmacokinetic properties .

科学研究应用

抗癌药物合成

Chavva等人(2013年)进行的研究专注于合成这种化合物的新型烷基酰胺官能化衍生物,用于潜在的抗癌应用。这些衍生物在微摩尔浓度下对多种癌细胞系表现出有希望的生物活性,包括肺癌、乳腺癌、前列腺癌和宫颈癌(Chavva et al., 2013)。

吡唑吡啶衍生物的合成

Rateb(2014年)的另一项研究中,使用4-甲基-6-(三氟甲基)-1H-吡唑并[3,4-b]吡啶-3-胺合成了各种吡唑吡啶衍生物。这些衍生物在不同化学反应中具有潜在应用,并可能用于新药物的开发(Rateb, 2014)。

细胞毒活性研究

Kurumurthy等人(2014年)从这种化合物出发合成了1,2,3-三唑标记的吡唑并[3,4-b]吡啶衍生物。这些衍生物被筛选用于对抗各种人类癌细胞系的细胞毒活性,鉴定出具有显著活性的化合物(Kurumurthy et al., 2014)。

抗菌和抗生物膜活性

Nagender等人(2014年)探索了从4-甲基-6-(三氟甲基)-1H-吡唑并[3,4-b]吡啶-3-胺合成新型吡唑并[3,4-b]吡啶和嘧啶官能化的1,2,3-三唑衍生物。这些化合物对各种病原体和癌细胞系表现出有希望的抗菌、抗生物膜和细胞毒活性(Nagender et al., 2014)。

离子液体中的高效合成

Shi等人(2010年)报告了使用离子液体方法合成3-甲基-1,4,6-三芳基-1H-吡唑并[3,4-b]吡啶的方法。这种方法突出了更容易的收尾工作、更温和的反应条件和环境友好性的好处(Shi et al., 2010)。

未来方向

属性

IUPAC Name |

4-methyl-6-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N4/c1-3-2-4(8(9,10)11)13-7-5(3)6(12)14-15-7/h2H,1H3,(H3,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCLRUMJLPRWXLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NNC(=C12)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405837 |

Source

|

| Record name | 4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine | |

CAS RN |

832740-69-9 |

Source

|

| Record name | 4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]methanamine](/img/structure/B1275147.png)

![[1-(2-Aminoethyl)piperidin-2-yl]methanol](/img/structure/B1275162.png)